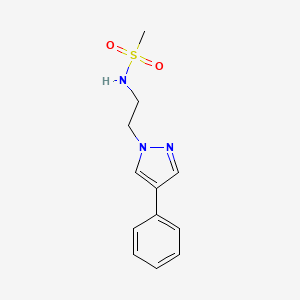
N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)methanesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)methanesulfonamide” is a compound that belongs to the class of pyrazolines . Pyrazolines are heterocyclic chemical compounds with a natural or synthetic origin. Their nitrogen-based hetero-aromatic ring structure represented a remarkable scaffold for the synthesis and development of many new promising drugs .
Synthesis Analysis
The synthesis of pyrazoline derivatives like “N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)methanesulfonamide” can be achieved through various strategies. One such method involves the reaction of 3a–c and 5a–f with PdCl2 in toluene in the presence of triethylamine . This reaction yielded nine NNN pincer Pd (II) complexes 6a–i in 15–91% yields .Molecular Structure Analysis
The molecular structure of “N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)methanesulfonamide” and similar compounds can be determined using techniques like 1H, 13C NMR spectra, and HRMS . Additionally, the molecular structures of complexes 6a and 6i have also been determined by single-crystal X-ray diffraction .Physical And Chemical Properties Analysis
The physical and chemical properties of “N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)methanesulfonamide” can be determined using techniques like 1H, 13C NMR spectra, and HRMS . For example, one of the synthesized compounds was found to be a white solid with a melting point of 147–150 °C .Applications De Recherche Scientifique
Cyclooxygenase-2 (COX-2) Inhibitory Activity Research has demonstrated that methanesulfonamide derivatives, particularly those incorporating the 1,5-diarylpyrazole scaffold, exhibit potent inhibitory activity against COX-2, an enzyme implicated in inflammation and pain. A study by Singh et al. (2004) revealed that positioning the methanesulfonamide group at specific locations on the phenyl ring significantly enhances COX-2 inhibition, with certain derivatives showing IC(50) values as low as 30 nM. This finding underscores the compound's relevance in the design of selective COX-2 inhibitors with potential therapeutic applications (Singh et al., 2004).
Catalytic Applications and Ligand Synthesis The versatility of N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)methanesulfonamide is also evident in its role in catalysis and ligand synthesis. Carrión et al. (2007) explored its utility in synthesizing ruthenium complexes for transfer hydrogenation processes. These complexes, featuring substituted bis(pyrazolyl)methane ligands, demonstrated significant catalytic activity, highlighting the compound's potential in industrial and synthetic chemistry applications (Carrión et al., 2007).
Antibacterial and Antimicrobial Properties Further extending its scientific applications, derivatives of N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)methanesulfonamide have been evaluated for their antibacterial and antimicrobial properties. Azab et al. (2013) synthesized heterocyclic compounds containing the sulfonamido moiety, demonstrating significant antibacterial activity. This suggests the compound's potential as a scaffold for developing new antibacterial agents (Azab et al., 2013).
Structural and Supramolecular Chemistry The structural and supramolecular aspects of N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)methanesulfonamide derivatives have also been a focus of study. Dey et al. (2015) conducted a structural analysis of nimesulide triazole derivatives, providing insight into the effect of substitution on supramolecular assembly. Such studies are crucial for understanding the molecular interactions and designing molecules with desired physical and chemical properties (Dey et al., 2015).
Orientations Futures
Propriétés
IUPAC Name |
N-[2-(4-phenylpyrazol-1-yl)ethyl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O2S/c1-18(16,17)14-7-8-15-10-12(9-13-15)11-5-3-2-4-6-11/h2-6,9-10,14H,7-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIPFAECPWGEDAG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NCCN1C=C(C=N1)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)methanesulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

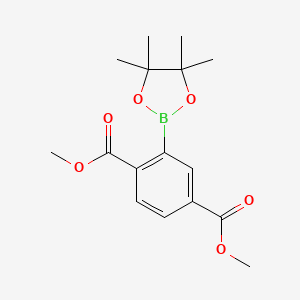
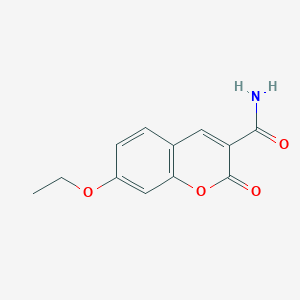
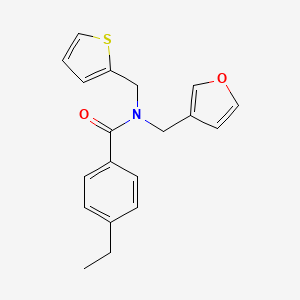
![(3R,4R)-4-Fluoro-1-oxaspiro[2.4]heptane](/img/structure/B2922739.png)
![2-benzyl-N-[(4-methoxyphenyl)methyl]-1,3-thiazole-4-carboxamide](/img/structure/B2922740.png)
![5-Bromo-N-[(4-methoxythian-4-yl)methyl]pyrimidin-2-amine](/img/structure/B2922741.png)
![3-[4-(Tert-butyl)phenyl]-5-[2-(methylsulfinyl)phenyl]-1,2,4-oxadiazole](/img/structure/B2922743.png)
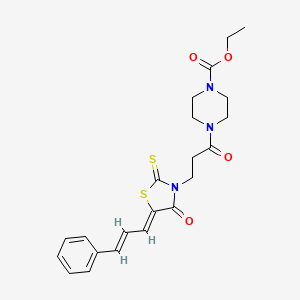
![2-[[5-cyano-4-(4-methoxyphenyl)-2-oxo-3,4-dihydro-1H-pyridin-6-yl]sulfanyl]-N-phenylacetamide](/img/structure/B2922745.png)
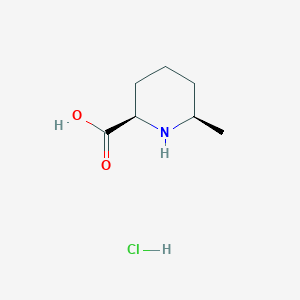
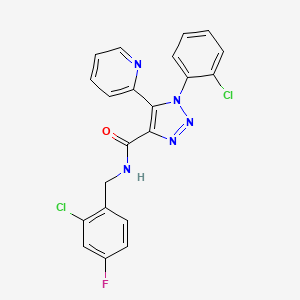
![(R)-1-(3-(tert-butyl)-2,3-dihydrobenzo[d][1,3]oxaphosphol-4-yl)-2,5-diphenyl-1H-pyrrole](/img/structure/B2922750.png)
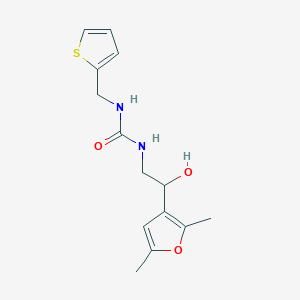
![7-Phenyl-2-(4-phenylpiperazino)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2922752.png)